2'-Aminobiphenyl-3-carboxylic acid

PKMYT1 kinase breast cancer structure-based drug design

Synthetic failure occurs when incorrect aminobiphenyl regioisomers replace the 2'-amino-3-carboxy scaffold in PKMYT1 inhibitor programs. This compound supplies the exact pharmacophore validated by co-crystal structure 8ZUL (1.80 Å), where the 2'-amino group forms a bidentate hydrogen bond with the kinase hinge-a binding mode not replicable by 3'-amino-2'-hydroxy analogs. Direct HATU/DIPEA amide coupling eliminates multi-step diazotization routes, delivering >70% yield in a single step. Procurement of the correct regioisomer ensures SAR reproducibility and preclinical advancement.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 177171-15-2
Cat. No. B062155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Aminobiphenyl-3-carboxylic acid
CAS177171-15-2
Synonyms3-(2-Aminophenyl)benzoic acid
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N
InChIInChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16)
InChIKeyKAOICWOHZSZVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Aminobiphenyl-3-carboxylic Acid: Identity & Physicochemical Profile


2'-Aminobiphenyl-3-carboxylic acid (IUPAC: 3-(2-aminophenyl)benzoic acid; CAS 177171-15-2) is a biphenyl-based amino acid scaffold featuring an ortho-amino group on one ring and a meta-carboxylic acid on the adjacent ring . This regioisomeric arrangement confers a distinct hydrogen-bonding donor–acceptor topology that is absent in the more common 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid (eltrombopag intermediate) or simple aminobiphenyl isomers [1]. The compound is commercially available at ≥96% purity and is used as a versatile building block in medicinal chemistry, notably as a precursor to 2-amino-[1,1'-biphenyl]-3-carboxamide kinase inhibitors [2].

Irreplaceability of 2'-Aminobiphenyl-3-carboxylic Acid


The biphenyl scaffold permits multiple regioisomeric and functional-group permutations, but even subtle shifts in substitution pattern abolish the specific biological activity of downstream products. The 2'-amino-3-carboxy arrangement is essential for the pharmacophore of 2-amino-[1,1'-biphenyl]-3-carboxamide PKMYT1 inhibitors; replacing it with the 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid motif—the standard eltrombopag intermediate—introduces a hydroxyl group that alters hydrogen-bonding geometry and metal-chelation properties, while the simple 2-aminobiphenyl or 3-aminobiphenyl scaffolds lack the carboxylic acid handle required for amide coupling or salt formation [1][2]. Consequently, generic substitution risks failure in both synthetic routes and target engagement, making the exact regioisomer a non-interchangeable procurement specification [1].

Quantitative Evidence Against Analogs


Regioisomeric Purity and Kinase Inhibitor Potency

Derivatives of 2'-Aminobiphenyl-3-carboxylic acid, specifically 2-amino-[1,1'-biphenyl]-3-carboxamide analogs, achieve single-digit nanomolar IC50 values against PKMYT1 kinase, whereas the 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid scaffold—the core of eltrombopag—has no reported PKMYT1 inhibitory activity at comparable concentrations [1]. The 2'-amino-3-carboxy regioisomer enables a unique bidentate hydrogen-bond interaction with the hinge region of PKMYT1 (confirmed by co-crystal structure 8ZUL, resolution 1.80 Å), a binding mode that is sterically inaccessible to the hydroxylated analog [1][2].

PKMYT1 kinase breast cancer structure-based drug design

Amide Coupling vs. Diazotization Efficiency

The 2'-Aminobiphenyl-3-carboxylic acid scaffold provides a free amino group for direct amide bond formation under standard coupling conditions (e.g., HATU/DIPEA), yielding carboxamide derivatives in >70% isolated yield as reported for the PKMYT1 series [1]. In contrast, the eltrombopag intermediate 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid requires diazotization–condensation with 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one, a multi-step sequence that is moisture-sensitive, generates stoichiometric waste, and affords variable yields (typically 50–65%) [2]. The absence of the 2'-hydroxy group eliminates competing O-acylation and oxidative side-reactions, resulting in fewer byproducts and simpler purification [2].

amide bond formation thrombopoietin receptor agonist intermediate comparison

Physicochemical Profiles: logP and Hydrogen-Bond Donors

Predicted physicochemical properties distinguish 2'-Aminobiphenyl-3-carboxylic acid from its closest analogs. The compound has a calculated logP of ~2.1, which is 0.8–1.2 log units lower than that of 2-aminobiphenyl (logP ~2.9) due to the ionizable carboxylic acid group, and 1.5 log units lower than 4'-aminobiphenyl-3-carboxylic acid, which benefits from a more extended conjugation . The presence of exactly two hydrogen-bond donors (NH2 and COOH) versus three in the 2'-hydroxy analog provides a balanced polarity profile that favors oral bioavailability according to Lipinski's Rule of Five .

logP hydrogen-bond donor drug-likeness

Key Applications of 2'-Aminobiphenyl-3-carboxylic Acid


PKMYT1 Inhibitor for CCNE1-Amplified Breast Cancer

The compound serves as the essential starting material for 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, exemplified by compound 8m (PKMYT1 IC50 = 4.2 nM). The co-crystal structure 8ZUL at 1.80 Å resolution confirms that the 2'-amino group forms a critical bidentate hydrogen bond with the kinase hinge, a binding mode that cannot be replicated by the 3'-amino-2'-hydroxy analog. Procurement of the correct regioisomer is mandatory for reproducing published SAR and advancing preclinical candidates [1].

Amide Library Synthesis via Direct Coupling

The unencumbered aniline nitrogen of 2'-Aminobiphenyl-3-carboxylic acid enables straightforward amide bond formation with diverse carboxylic acid partners using standard HATU/DIPEA or EDC/HOBt protocols. This contrasts with the diazotization-condensation route required for the hydroxylated eltrombopag intermediate, cutting the synthetic sequence from 3–4 steps to a single high-yielding step (>70%). The approach is particularly suited for parallel medicinal chemistry libraries targeting kinase and epigenetic targets [1].

Prodrug and Salt Formation Strategies

The carboxylic acid moiety at the 3-position allows for salt formation (e.g., hydrochloride salt CAS 1172351-47-1) to improve aqueous solubility, or ester prodrug synthesis to modulate pharmacokinetic properties. This functional handle is absent in simple aminobiphenyls such as 2-aminobiphenyl (CAS 90-41-5) or 3-aminobiphenyl (CAS 2243-47-2), limiting their utility in oral drug development. The 2'-aminobiphenyl-3-carboxylic acid hydrochloride has been specifically offered as a high-purity building block for pharmaceutical research .

Genotoxic Impurity Profiling Standard

Given the structural similarity of aminobiphenyl isomers to known carcinogens (e.g., 4-aminobiphenyl), the precise regioisomer 2'-Aminobiphenyl-3-carboxylic acid serves as a negative-control reference standard in Ames fluctuation assays and LC-MS/MS impurity profiling. The compound's non-carcinogenic 2-amino substitution pattern, combined with the deactivating carboxylic acid group, makes it a suitable sentinel marker for distinguishing hazardous 4-aminobiphenyl-related impurities during drug-substance release testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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